Palm-glu(nhs)-otbu

Description

Properties

IUPAC Name |

1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(hexadecanoylamino)pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N2O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(32)30-23(28(36)37-29(2,3)4)19-22-27(35)38-31-25(33)20-21-26(31)34/h23H,5-22H2,1-4H3,(H,30,32)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJFKKLCCRQPHN-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858279 |

Source

|

| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-hexadecanoyl-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204521-63-1 |

Source

|

| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-hexadecanoyl-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (L-glutamic Acid, N-(1-Oxohexadecyl)-,1-(1,1-dimethylethyl)-5-(2,5-Dioxo-1-Pyrrolidinyl Ester) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Palm-glu(nhs)-otbu: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Palmitoyl-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester, commonly referred to as Palm-glu(nhs)-otbu. This bifunctional linker has emerged as a critical tool in modern drug development, particularly in the field of peptide and protein therapeutics. Its unique chemical architecture enables the strategic lipidation of biomolecules, a technique proven to significantly enhance their pharmacokinetic profiles. This guide will delve into the chemical structure and properties of Palm-glu(nhs)-otbu, provide detailed experimental protocols for its use, and illustrate its mechanism of action in extending the in vivo half-life of therapeutic peptides.

Chemical Structure and Properties

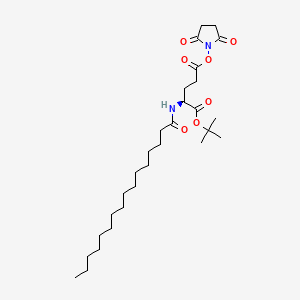

Palm-glu(nhs)-otbu is a derivative of glutamic acid that has been modified to incorporate three key functional components: a C16 palmitoyl group, an amine-reactive N-hydroxysuccinimide (NHS) ester, and a tert-butyl (OtBu) protecting group.[1][2] The palmitoyl group provides a lipophilic tail that facilitates non-covalent binding to serum albumin.[1] The NHS ester is highly reactive towards primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, forming a stable amide bond.[1][3] The OtBu group protects the gamma-carboxyl group of the glutamic acid, preventing unwanted side reactions during conjugation.[1][2]

The chemical structure of Palm-glu(nhs)-otbu is as follows:

Caption: Chemical Structure of Palm-glu(nhs)-otbu.

Physicochemical Properties

A summary of the key physicochemical properties of Palm-glu(nhs)-otbu is provided in the table below. This information is essential for accurate calculations in experimental design and for understanding the handling and storage requirements of the reagent.

| Property | Value |

| Chemical Name | Nα-Palmitoyl-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester |

| Synonyms | Palm-L-Glu(OSu)-OtBu, Palmitoyl-Glu(OSu)-OtBu |

| CAS Number | 204521-63-1 |

| Molecular Formula | C₂₉H₅₀N₂O₇ |

| Molecular Weight | 538.73 g/mol [1][2] |

| Appearance | White to off-white solid[1] |

| Purity | Typically >95% by HPLC[1] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Not soluble in aqueous buffers.[1] |

| Storage | Store at -20°C under an inert atmosphere.[2] |

Experimental Protocols

The successful use of Palm-glu(nhs)-otbu in bioconjugation relies on careful adherence to established protocols for its handling, dissolution, and reaction with target biomolecules. The NHS ester is particularly susceptible to hydrolysis, necessitating the use of anhydrous solvents and controlled reaction conditions.

Handling and Storage

Due to the moisture-sensitive nature of the NHS ester, Palm-glu(nhs)-otbu should be stored in a desiccator at -20°C.[1] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. All solvents and reagents used in the conjugation reaction should be anhydrous.

Synthesis of Palm-glu(nhs)-otbu

The synthesis of Palm-glu(nhs)-otbu involves the activation of the γ-carboxyl group of N-palmitoyl-L-glutamic acid α-tert-butyl ester (Palm-Glu-OtBu) with N-hydroxysuccinimide (NHS). A detailed protocol is outlined in the following patent literature:

Materials:

-

N-palmitoyl-L-glutamic acid α-tert-butyl ester (Palm-Glu-OtBu)

-

N-hydroxysuccinimide (NHS)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Dichloromethane (DCM), anhydrous

-

10% Citric acid aqueous solution

-

Methanol, anhydrous

Procedure:

-

Dissolve 140 g (0.32 mol) of Palm-Glu-OtBu and 36.4 g (0.32 mol) of NHS in 1.4 L of anhydrous DCM.

-

To this solution, add 40.1 g (0.32 mol) of DIC dropwise.

-

Allow the reaction to proceed at room temperature (20-30°C) for 4 hours.

-

Filter the reaction mixture to remove the diisopropylurea byproduct.

-

Wash the filtrate twice with 1.4 L of 10% citric acid aqueous solution, followed by one wash with 1.4 L of water.

-

Separate the organic phase and concentrate it to dryness under reduced pressure.

-

Recrystallize the resulting solid twice from 2.1 L of anhydrous methanol.

-

Filter the crystals and dry them under vacuum to yield the final product.

This procedure is reported to yield approximately 147 g of Palm-glu(nhs)-otbu with a purity of 98.46% by HPLC.

General Protocol for Peptide Conjugation

This protocol outlines a general procedure for the conjugation of Palm-glu(nhs)-otbu to a peptide containing a primary amine (e.g., N-terminus or a lysine side chain).

Materials:

-

Peptide of interest

-

Palm-glu(nhs)-otbu

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5. Note: Avoid amine-containing buffers such as Tris or glycine.

-

Quenching Buffer: e.g., 1 M Tris-HCl or Glycine, pH ~8.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column for purification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis.

Procedure:

-

Peptide Preparation: Dissolve the peptide in the reaction buffer to a concentration of 1-10 mg/mL.

-

Palm-glu(nhs)-otbu Stock Solution: Immediately before use, prepare a stock solution of Palm-glu(nhs)-otbu in anhydrous DMF or DMSO (e.g., 10-50 mM).

-

Conjugation Reaction:

-

While gently stirring the peptide solution, add a 1.5 to 5-fold molar excess of the Palm-glu(nhs)-otbu stock solution dropwise.[3]

-

Ensure the final concentration of the organic solvent in the reaction mixture is below 10% to prevent peptide precipitation.

-

Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.

-

-

Quenching: Add a small amount of quenching buffer to consume any unreacted Palm-glu(nhs)-otbu. Incubate for 30 minutes.

-

Purification: Purify the palmitoylated peptide using RP-HPLC. The increased hydrophobicity of the modified peptide will result in a longer retention time on a C18 column compared to the unmodified peptide.

-

Characterization: Confirm the successful conjugation and determine the molecular weight of the final product using LC-MS. The mass of the palmitoylated peptide should increase by the mass of the Palm-glu-otbu moiety minus the mass of water.

-

Lyophilization: Lyophilize the purified fractions to obtain a stable powder for storage at -20°C or lower.

Mechanism of Action: Extending In Vivo Half-Life

The primary application of Palm-glu(nhs)-otbu is to extend the in vivo half-life of therapeutic peptides. This is achieved by leveraging the natural transport properties of serum albumin, a long-lived protein in the bloodstream.

Albumin Binding

The palmitoyl group introduced by Palm-glu(nhs)-otbu has a high affinity for the fatty acid binding sites on serum albumin.[1] This non-covalent interaction allows the modified peptide to "hitch a ride" on albumin, effectively shielding it from rapid renal clearance and enzymatic degradation. This prolonged circulation time leads to a significantly extended duration of action for the therapeutic peptide.

Example: GLP-1 Receptor Agonists

The clinical success of this strategy is exemplified by the development of long-acting glucagon-like peptide-1 (GLP-1) receptor agonists such as Liraglutide and Semaglutide, which are used in the treatment of type 2 diabetes and obesity. These drugs are analogues of human GLP-1 that have been modified with a fatty acid side chain via a glutamic acid linker, a structure analogous to that provided by Palm-glu(nhs)-otbu.

The binding of these lipidated GLP-1 analogues to albumin results in a sustained release of the active peptide, leading to prolonged activation of the GLP-1 receptor. This, in turn, potentiates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.

Visualizations

Signaling Pathway

The following diagram illustrates the general signaling pathway activated by a GLP-1 receptor agonist whose half-life is extended by lipidation.

Caption: GLP-1 receptor signaling pathway initiated by a lipidated agonist.

Experimental Workflow

The following diagram outlines the general experimental workflow for the conjugation of Palm-glu(nhs)-otbu to a peptide.

Caption: General experimental workflow for peptide conjugation with Palm-glu(nhs)-otbu.

Conclusion

Palm-glu(nhs)-otbu is a versatile and powerful tool for the lipidation of peptides and other biomolecules. Its well-defined chemical structure and predictable reactivity make it an invaluable reagent for drug development professionals seeking to improve the pharmacokinetic properties of therapeutic agents. The ability to significantly extend the in vivo half-life of peptides through albumin binding has been clinically validated and continues to be a promising strategy for the creation of next-generation biologics. This technical guide provides the fundamental knowledge and practical protocols necessary for the successful implementation of Palm-glu(nhs)-otbu in research and development settings.

References

The Strategic Role of the OtBu Protecting Group in Palm-glu(nhs)-otbu: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Palmitoyl-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester, commonly abbreviated as Palm-glu(nhs)-otbu, is a critical reagent in modern bioconjugation and drug development. It serves as a lipidation agent, enabling the attachment of a C16 palmitic acid tail to primary amines on therapeutic molecules, thereby enhancing their in vivo half-life. This guide provides a comprehensive examination of the pivotal role of the tert-butyl (OtBu) protecting group in the structure and function of Palm-glu(nhs)-otbu. We will delve into the underlying chemical principles, present detailed experimental protocols for its application and subsequent removal, and provide quantitative data to inform experimental design.

Introduction to Palm-glu(nhs)-otbu and the OtBu Protecting Group

Palm-glu(nhs)-otbu is a trifunctional molecule designed for the targeted lipidation of biologics, such as peptides and proteins.[1] Its structure consists of three key moieties:

-

A palmitoyl (Palm) group: A C16 saturated fatty acid that imparts lipophilicity to the target molecule. This lipophilicity promotes binding to serum albumin, significantly extending the circulation half-life of the therapeutic.[2][3]

-

A glutamic acid (Glu) scaffold: This amino acid acts as a linker, connecting the palmitoyl group to the target molecule.

-

An N-hydroxysuccinimide (NHS) ester: An amine-reactive group that facilitates the covalent conjugation of the Palm-Glu moiety to a primary amine (e.g., the N-terminus or a lysine side chain) on the target molecule, forming a stable amide bond.[4][5]

-

A tert-butyl (OtBu) ester: This protecting group temporarily blocks the gamma-carboxyl group of the glutamic acid linker.[1][2]

The primary function of the OtBu group is to prevent the gamma-carboxyl group from participating in undesired side reactions during the NHS ester conjugation.[6] Without this protection, the gamma-carboxyl group could react with the NHS ester of another Palm-glu(nhs)-otbu molecule, leading to polymerization, or it could interfere with the intended conjugation to the target molecule.

The OtBu group is an ideal choice for this role due to its unique chemical properties. It is stable under the slightly basic conditions required for efficient NHS ester conjugation but can be readily and selectively removed under acidic conditions, a principle known as orthogonal protection.[6][7]

Physicochemical and Reactive Properties

A thorough understanding of the properties of Palm-glu(nhs)-otbu is essential for its effective use.

| Property | Value | Reference(s) |

| Chemical Name | Nα-Palmitoyl-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester | [1][2] |

| Molecular Formula | C₂₉H₅₀N₂O₇ | [2][8] |

| Molecular Weight | 538.73 g/mol | [2][8] |

| Appearance | White to off-white solid | [2] |

| Purity (Typical) | >95% by HPLC | [2] |

| Solubility | Soluble in anhydrous DMSO and DMF; insoluble in aqueous buffers | [2] |

| Storage Conditions | -20°C under inert gas | [2][8] |

Experimental Protocols

Conjugation of Palm-glu(nhs)-otbu to a Peptide

This protocol describes the general procedure for the lipidation of a peptide containing a primary amine. The example of liraglutide, a GLP-1 analogue, is often cited, where a palmitoyl-glutamic acid moiety is attached to a lysine residue.[6][9][10]

Materials:

-

Peptide with a primary amine

-

Palm-glu(nhs)-otbu

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

-

0.1% Trifluoroacetic acid (TFA) in water

-

0.1% TFA in acetonitrile

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Mass Spectrometer (MS)

Procedure:

-

Peptide Preparation: Dissolve the peptide in the reaction buffer to a concentration of 1-10 mg/mL.[11]

-

Palm-glu(nhs)-otbu Preparation: Immediately before use, dissolve Palm-glu(nhs)-otbu in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM).[2] The volume of the organic solvent should not exceed 10% of the total reaction volume.[11]

-

Conjugation Reaction: While gently stirring the peptide solution, add the desired molar equivalents of the Palm-glu(nhs)-otbu stock solution. A molar ratio of 1.5 to 5 equivalents of Palm-glu(nhs)-otbu per amine on the peptide is a common starting point.[10]

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.[2] The progress of the reaction can be monitored by RP-HPLC.

-

Quenching: (Optional) Add a small volume of quenching buffer to consume any unreacted Palm-glu(nhs)-otbu. Incubate for 30 minutes.[11]

-

Purification: Acidify the reaction mixture with 0.1% TFA and purify the lipidated peptide using RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[2][12]

-

Analysis: Confirm the molecular weight of the purified, OtBu-protected lipopeptide by mass spectrometry.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. | Semantic Scholar [semanticscholar.org]

- 6. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]

- 10. EP3196206A1 - Method for preparation of liraglutide - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to Extending Peptide In-Vivo Half-Life Using Palm-Glu(NHS)-OtBu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Nα-Palmitoyl-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester, commonly known as Palm-Glu(NHS)-OtBu, for extending the in-vivo half-life of therapeutic peptides. This technique, a form of fatty acid acylation, is a cornerstone of modern peptide drug development, enabling less frequent dosing and improved patient compliance.

Introduction: Overcoming the Challenge of Short Peptide Half-Life

Peptides are a promising class of therapeutics due to their high specificity and low toxicity. However, their clinical utility is often hampered by a short in-vivo half-life, typically in the range of minutes, due to rapid enzymatic degradation and renal clearance.[1] A key strategy to overcome this limitation is to conjugate the peptide with a lipid moiety, which facilitates reversible binding to serum albumin.[2] Human serum albumin (HSA), the most abundant protein in blood plasma, has a half-life of approximately 19 days.[3] By binding to albumin, the acylated peptide is shielded from degradation and clearance, dramatically extending its circulation time.[4][5]

Palm-Glu(NHS)-OtBu is a specialized chemical reagent designed for this purpose. It provides a 16-carbon palmitic acid chain for albumin binding, attached to the peptide via a glutamic acid spacer.[6] The N-hydroxysuccinimide (NHS) ester group on the reagent allows for efficient and specific covalent attachment to primary amines on the peptide, such as the N-terminus or the epsilon-amine of a lysine residue.[7]

Mechanism of Action: Albumin Binding

The primary mechanism by which palmitoylation extends a peptide's half-life is through non-covalent binding to serum albumin. The attached C16 fatty acid chain intercalates into the hydrophobic fatty acid binding sites on the albumin molecule.[5][8] This creates a large macromolecular complex (~67 kDa) that is protected from rapid renal filtration and enzymatic degradation.[4][5] This reversible binding acts as a circulating depot, slowly releasing the active peptide over time.[4]

Quantitative Data on Half-Life Extension

The effectiveness of fatty acid acylation is well-documented, most notably in the development of long-acting GLP-1 receptor agonists for the treatment of type 2 diabetes. Liraglutide, a GLP-1 analogue acylated with a C16 fatty acid via a glutamic acid spacer, demonstrates a significant extension in half-life compared to its native counterpart.

| Peptide | Modification | Half-Life (Humans, s.c.) | Fold Increase |

| Native GLP-1 | None | 1-1.5 hours | - |

| Liraglutide (GLP-1 Analogue) | Palmitoyl-Glu at Lysine-26 | 11-15 hours | ~10x |

| Insulin Degludec | Palmitic diacid via γ-Glu at Lysine-B29 | ~25 hours | Significant |

| Semaglutide (GLP-1 Analogue) | C18 diacid via γ-Glu and OEG spacer at Lys-26 | ~1 week (168 hours) | ~112-168x |

Data sourced from multiple references.[2][4][9]

Experimental Protocols

Protocol for Peptide Conjugation with Palm-Glu(NHS)-OtBu

This protocol outlines a general procedure for conjugating Palm-Glu(NHS)-OtBu to a peptide containing a primary amine.

Materials:

-

Peptide of interest (with at least one primary amine)

-

Palm-Glu(NHS)-OtBu

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5. Note: Avoid amine-containing buffers like Tris or glycine.[7]

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH ~8.[7]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

-

Peptide Preparation: Dissolve the peptide in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).[7]

-

Reagent Preparation: Immediately before use, dissolve the Palm-Glu(NHS)-OtBu in a minimal volume of anhydrous DMF or DMSO. The NHS ester is highly susceptible to hydrolysis, so moisture must be avoided.[7]

-

Reaction Setup: Calculate the required amount of Palm-Glu(NHS)-OtBu solution. A molar excess of 1.5 to 10-fold over the peptide is typically used to drive the reaction to completion. The optimal ratio should be determined empirically.[7]

-

Conjugation: While gently vortexing the peptide solution, add the Palm-Glu(NHS)-OtBu solution dropwise. Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture remains low (ideally <10%) to prevent peptide precipitation.[7]

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.[7] The reaction progress can be monitored by taking small aliquots and analyzing them by RP-HPLC or LC-MS.

-

Quenching (Optional): Add a small amount of quenching buffer to consume any unreacted Palm-Glu(NHS)-OtBu. Incubate for an additional 30 minutes.[7]

-

Purification: Purify the resulting lipidated peptide using RP-HPLC. Due to the increased hydrophobicity of the acylated peptide, a higher concentration of organic solvent (e.g., acetonitrile) will be required for elution compared to the unmodified peptide.[10]

-

Analysis and Storage: Confirm the molecular weight of the purified product using LC-MS to verify successful conjugation.[7] Pool the pure fractions and lyophilize to obtain a stable powder. Store the final product at -20°C or -80°C.[7]

Protocol for In-Vivo Half-Life Determination in a Rodent Model

This protocol provides a general framework for a single-dose pharmacokinetic (PK) study in rats or mice to determine the half-life of a lipidated peptide.

Materials:

-

Test animals (e.g., Sprague-Dawley rats or C57BL/6 mice).

-

Lipidated peptide formulated in a suitable vehicle.

-

Administration equipment (syringes, needles for intravenous (IV) or subcutaneous (s.c.) injection).

-

Blood collection supplies (e.g., micro-capillary tubes, EDTA-coated tubes).

-

Centrifuge for plasma separation.

-

LC-MS/MS system for peptide quantification in plasma.

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

-

Dosing: Administer a single dose of the lipidated peptide either intravenously (e.g., via tail vein) or subcutaneously. The route should match the intended clinical application.

-

Blood Sampling: Collect blood samples at predetermined time points. A typical schedule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.[11][12] For rodents, serial sampling from a single animal is possible using techniques like submandibular vein bleeding.[12]

-

Plasma Preparation: Immediately after collection, transfer blood to EDTA-coated tubes. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to separate the plasma.[6]

-

Sample Processing: Transfer the plasma supernatant to a new tube. Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins, which can interfere with analysis.[6] Vortex and centrifuge again.

-

Quantification: Analyze the supernatant from the previous step using a validated LC-MS/MS method to determine the concentration of the peptide at each time point.

-

Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time. Use pharmacokinetic software to perform a non-compartmental analysis to calculate key parameters, including the elimination half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).[11][13]

Case Study: GLP-1 Receptor Signaling Pathway

Liraglutide, the palmitoylated GLP-1 analogue, acts by stimulating the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR) primarily located on pancreatic β-cells.[4][14] Activation of this receptor triggers a cascade of intracellular events that lead to enhanced glucose-dependent insulin secretion, improved β-cell health, and other beneficial metabolic effects.

Upon binding of liraglutide, the GLP-1R activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[10] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA) and other downstream effectors like the PI3K/Akt pathway.[10][15] This cascade ultimately results in the potentiation of glucose-dependent insulin secretion, enhanced β-cell proliferation, and inhibition of apoptosis, contributing to improved glycemic control.[5]

Conclusion

The use of Palm-Glu(NHS)-OtBu to append a palmitic acid moiety to therapeutic peptides is a powerful and validated strategy for extending in-vivo half-life. By facilitating reversible binding to serum albumin, this modification protects the peptide from rapid clearance and degradation, transforming peptides with half-lives of minutes into effective once-daily or even once-weekly therapeutics. The protocols and data presented in this guide provide a foundational framework for researchers to apply this essential technology in the development of next-generation peptide drugs.

References

- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Liraglutide, a human glucagon‐like peptide‐1 analogue, stimulates AKT‐dependent survival signalling and inhibits pancreatic β‐cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glucagon-like peptide-1 and glucagon-like peptide-1 receptor agonists in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of action of Liraglutide? [synapse.patsnap.com]

- 11. admescope.com [admescope.com]

- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Palm-Glu(NHS)-OtBu and Its Application in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, enhancing the pharmacokinetic properties of therapeutic molecules is a paramount challenge. Many promising peptides, proteins, and small molecule drugs suffer from rapid in vivo clearance, limiting their efficacy and requiring frequent administration. Palm-Glu(NHS)-OtBu, or Nα-Palmitoyl-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester, has emerged as a critical chemical tool to address this challenge. This versatile linker enables the covalent attachment of a palmitic acid moiety to drug candidates, a strategy known as lipidation, which significantly extends their circulatory half-life.

This technical guide provides a comprehensive overview of Palm-Glu(NHS)-OtBu, including its chemical properties, detailed experimental protocols for its synthesis and conjugation, and its application in drug delivery, with a focus on the underlying mechanisms of action.

Core Concepts: The Chemistry and Rationale of Palm-Glu(NHS)-OtBu

Palm-Glu(NHS)-OtBu is a heterobifunctional linker designed for the facile lipidation of molecules containing primary amine groups. Its structure is meticulously designed with three key functional components:

-

Palmitoyl Group: A 16-carbon saturated fatty acid that imparts lipophilicity to the conjugated drug molecule. This lipid tail facilitates non-covalent binding to serum albumin, a long-lived and abundant plasma protein.

-

N-Hydroxysuccinimide (NHS) Ester: A highly reactive group that readily forms stable amide bonds with primary amines (e.g., the N-terminus of a peptide or the ε-amino group of a lysine residue) under mild reaction conditions.

-

Tert-Butyl (OtBu) Ester: A protecting group on the α-carboxyl group of the glutamic acid spacer. This group can be removed under acidic conditions if a free carboxyl group is desired in the final conjugate.

The primary application of this reagent is to prolong the in vivo half-life of therapeutics. By attaching a lipid tail, the drug conjugate can reversibly bind to serum albumin, effectively creating a circulating reservoir of the drug. This albumin-bound state protects the drug from renal clearance and enzymatic degradation, leading to a sustained release profile and prolonged therapeutic action.[1]

Physicochemical Properties of Palm-Glu(NHS)-OtBu

A thorough understanding of the physicochemical properties of Palm-Glu(NHS)-OtBu is essential for its effective use in the laboratory.

| Property | Value |

| Synonyms | Nα-Palmitoyl-L-glutamic acid α-tert-butyl ester γ-NHS ester |

| Molecular Formula | C₂₉H₅₀N₂O₇ |

| Molecular Weight | 538.73 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >95% (as determined by HPLC) |

| Solubility | Soluble in organic solvents such as DMF and DMSO |

| Storage Conditions | Store at -20°C under an inert atmosphere to prevent hydrolysis of the NHS ester |

Application in Drug Delivery: The Liraglutide Case Study

A prime example of the successful application of this lipidation strategy is the development of Liraglutide, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used for the treatment of type 2 diabetes and obesity.[2] Native GLP-1 has a very short half-life of only a few minutes. In Liraglutide, a palmitoyl group is attached to a lysine residue via a glutamic acid spacer, a modification achieved using a derivative of Palm-Glu(NHS)-OtBu. This modification allows Liraglutide to bind to albumin, extending its half-life to approximately 13 hours and enabling once-daily administration.[3][4]

Quantitative Data: Pharmacokinetic Profile of Liraglutide

The following table summarizes the pharmacokinetic parameters of Liraglutide, highlighting the profound impact of the lipidation strategy.

| Parameter | Liraglutide (0.6 mg subcutaneous dose) |

| Tmax (hours) | 8-12 |

| Cmax (ng/mL) | 35 |

| AUC (ng·hr/mL) | 960 |

| Elimination Half-life (hours) | ~13 |

| Apparent Clearance (L/hr) | ~1.2 |

| Data sourced from studies on Liraglutide pharmacokinetics.[2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Palm-Glu(NHS)-OtBu and its subsequent conjugation to a model peptide.

Synthesis of Palm-Glu(NHS)-OtBu

This protocol describes a general method for the synthesis of Palm-Glu(NHS)-OtBu from N-Palmitoyl-L-glutamic acid α-tert-butyl ester.

Materials:

-

N-Palmitoyl-L-glutamic acid α-tert-butyl ester

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, for solubility)

-

Stir plate and stir bar

-

Round bottom flask

-

Filtration apparatus

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol, isopropanol)

Procedure:

-

Reaction Setup: In a clean, dry round bottom flask, dissolve N-Palmitoyl-L-glutamic acid α-tert-butyl ester (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.

-

Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM or THF to the reaction mixture with continuous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of cold, anhydrous DCM or THF.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield Palm-Glu(NHS)-OtBu as a white solid.

-

Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be assessed by HPLC.

Conjugation of Palm-Glu(NHS)-OtBu to a Peptide

This protocol provides a step-by-step guide for the conjugation of Palm-Glu(NHS)-OtBu to a peptide containing a primary amine (e.g., N-terminus or a lysine side chain).

Materials:

-

Peptide with a primary amine

-

Palm-Glu(NHS)-OtBu

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Reaction vial

-

Stir plate and stir bar

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

-

Mass Spectrometer for characterization

Procedure:

-

Peptide Dissolution: Dissolve the peptide (1 equivalent) in anhydrous DMF or DMSO to a concentration of 5-10 mg/mL.

-

Base Addition: Add DIPEA (2-3 equivalents) to the peptide solution to deprotonate the primary amine, enhancing its nucleophilicity.

-

Reagent Preparation: In a separate vial, dissolve Palm-Glu(NHS)-OtBu (1.2-1.5 equivalents) in a minimal amount of anhydrous DMF or DMSO.

-

Conjugation Reaction: Slowly add the Palm-Glu(NHS)-OtBu solution to the peptide solution with gentle stirring.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C. Monitor the reaction progress by RP-HPLC to track the formation of the lipidated peptide and the consumption of the starting materials.

-

Quenching (Optional): To quench any unreacted NHS ester, a small amount of an amine-containing buffer like Tris or glycine can be added.

-

Purification: Purify the lipidated peptide from unreacted starting materials and byproducts using preparative RP-HPLC with a suitable C8 or C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[5]

-

Characterization: Confirm the identity of the purified lipidated peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the addition of the Palm-Glu-OtBu moiety.[6] The purity of the final product should be assessed by analytical RP-HPLC.[5]

Visualizations: Diagrams of Pathways and Processes

Signaling Pathway of GLP-1 Receptor Agonists

Liraglutide, a drug developed using a Palm-Glu(NHS)-OtBu derivative, acts as a GLP-1 receptor agonist. The following diagram illustrates the downstream signaling cascade initiated upon receptor activation.

Caption: GLP-1 receptor signaling cascade initiated by Liraglutide.

Experimental Workflow for Peptide Lipidation

The following diagram outlines the key steps involved in the conjugation of Palm-Glu(NHS)-OtBu to a peptide.

Caption: Step-by-step workflow for peptide lipidation.

Mechanism of Half-Life Extension

This diagram illustrates the logical relationship between the structural components of a Palm-Glu(NHS)-OtBu-modified drug and its extended in vivo half-life.

Caption: Logical flow of half-life extension via lipidation.

Conclusion

Palm-Glu(NHS)-OtBu is a powerful and versatile tool in the field of drug delivery and development. Its well-defined chemistry allows for the efficient and specific lipidation of therapeutic molecules, a strategy that has been clinically validated to significantly improve pharmacokinetic profiles. By enabling the non-covalent association of drugs with serum albumin, this linker provides a robust method for extending in vivo half-life, reducing dosing frequency, and ultimately enhancing therapeutic efficacy. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers and scientists with the necessary knowledge to effectively utilize Palm-Glu(NHS)-OtBu in their drug development endeavors.

References

- 1. Palm-Glu(OSu)-OtBu Albumin Binding Conjugation Reagent - Creative Biolabs [creative-biolabs.com]

- 2. Liraglutide | Glucagon-like Peptide 1 receptor agonist | CAS 204656-20-2 | Buy Liraglutide from Supplier InvivoChem [invivochem.com]

- 3. What is the mechanism of action of Liraglutide? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Rapid isolation and characterization of bacterial lipopeptides using liquid chromatography and mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Importance of the Glutamic Acid Spacer in Palm-glu(NHS)-Otbu for Advanced Drug Development

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of spacers and linkers in the design of drug delivery systems and bioconjugates is a critical factor in optimizing therapeutic efficacy. Among these, the use of amino acid spacers, particularly glutamic acid, in conjunction with lipid moieties, has garnered significant attention. This technical guide delves into the multifaceted significance of the glutamic acid spacer within the lipoamino acid structure, exemplified by Palmitoyl-L-glutamic acid-γ-tert-butyl ester-α-N-hydroxysuccinimide ester [Palm-glu(NHS)-Otbu]. We will explore its impact on physicochemical properties, biological activity, and its role in enhancing the performance of modified therapeutic agents.

The core structure of Palm-glu(NHS)-Otbu consists of a C16 palmitoyl lipid tail for anchoring to lipid membranes or hydrophobic pockets, a glutamic acid spacer, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to amine-containing molecules. The tert-butyl (Otbu) group serves as a protecting group for the gamma-carboxyl group of the glutamic acid. The presence and nature of the glutamic acid spacer are not arbitrary; they are deliberately chosen to impart specific, advantageous characteristics to the final conjugate.

Enhancing Solubility and Reducing Aggregation

A primary challenge in the development of many therapeutic peptides and small molecules is their poor aqueous solubility and tendency to aggregate. The introduction of a hydrophilic and charged spacer like glutamic acid can significantly mitigate these issues. The carboxylic acid group of the glutamic acid (once deprotected) introduces a negative charge at physiological pH, which can increase the overall hydrophilicity of the conjugate. This enhanced solubility is crucial for formulation, administration, and bioavailability.

Furthermore, the steric bulk and charge of the glutamic acid spacer can disrupt the intermolecular interactions that lead to aggregation. By physically separating the parent molecules, the spacer prevents the formation of inactive or immunogenic aggregates.

Modulating Biological Activity and Receptor Interaction

The glutamic acid spacer can play a direct role in the biological activity of the conjugated molecule. Its specific length and conformational flexibility can optimally position the therapeutic agent for interaction with its target receptor. This is particularly important for peptides whose binding affinity can be sensitive to N-terminal modifications. The spacer can provide the necessary distance to avoid steric hindrance between the lipid anchor and the receptor binding site.

Moreover, glutamic acid itself can be a substrate for various enzymes, allowing for a controlled release mechanism of the active drug at the target site. This enzymatic cleavability can be engineered to respond to the specific microenvironment of diseased tissues, where certain enzyme levels may be elevated.

Impact on Pharmacokinetics and Biodistribution

Lipidation, the attachment of a fatty acid like palmitic acid, is a well-established strategy to prolong the in vivo circulation time of therapeutic molecules. This is often achieved through binding to serum albumin. The glutamic acid spacer can influence the binding affinity and kinetics of this interaction. The spacer's hydrophilicity and charge can modulate the overall amphipathic character of the conjugate, which is a key determinant of albumin binding.

The biodistribution of the drug can also be fine-tuned by the spacer. The physicochemical properties imparted by the glutamic acid can affect the conjugate's ability to cross biological membranes and accumulate in specific tissues.

Data Summary: Physicochemical and Biological Impact

The following table summarizes the quantitative impact of the glutamic acid spacer on key parameters, based on data from related lipopeptide systems.

| Parameter | Without Spacer (e.g., Palm-Drug) | With Glutamic Acid Spacer (e.g., Palm-glu-Drug) | Significance of the Glutamic Acid Spacer |

| Aqueous Solubility | Low | Significantly Increased | Improved formulation and bioavailability. |

| Aggregation Propensity | High | Reduced | Enhanced stability and reduced immunogenicity. |

| Receptor Binding Affinity (Kd) | May be compromised | Often restored or enhanced | Optimal presentation of the drug to its target. |

| In Vitro Potency (IC50/EC50) | Variable | Generally improved | Increased therapeutic efficacy at lower doses. |

| Plasma Half-life (t1/2) | Extended (due to lipidation) | Further modulated | Fine-tuning of pharmacokinetic profile. |

| Enzymatic Stability | Increased | Can be designed for specific cleavage | Potential for targeted drug release. |

Experimental Protocols

Protocol 1: Conjugation of Palm-glu(NHS)-Otbu to a Peptide

-

Dissolution: Dissolve the peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4 or a slightly alkaline buffer (e.g., sodium bicarbonate, pH 8.0-8.5) to ensure the primary amine is deprotonated and reactive.

-

Reagent Preparation: Dissolve Palm-glu(NHS)-Otbu in an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Conjugation Reaction: Add the Palm-glu(NHS)-Otbu solution dropwise to the peptide solution with gentle stirring. A molar excess (typically 1.5 to 5-fold) of the NHS ester is used.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

-

Quenching: Quench any unreacted NHS ester by adding a small amount of a primary amine-containing buffer, such as Tris or glycine.

-

Purification: Purify the resulting lipopeptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Deprotection (Optional): If the free gamma-carboxyl group is desired, the Otbu protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA).

-

Characterization: Confirm the identity and purity of the final product using techniques like mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Visualizing Workflows and Concepts

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, provide a visual representation of the experimental workflow and the logical relationships governing the function of the glutamic acid spacer.

Caption: A schematic of the experimental workflow for conjugating a peptide with Palm-glu(NHS)-Otbu.

Caption: The multifaceted roles of the glutamic acid spacer in enhancing drug properties.

Navigating the Properties of Palm-glu(nhs)-otbu: A Technical Guide to Solubility and Stability

For researchers, scientists, and professionals in drug development, understanding the nuanced characteristics of bioconjugation reagents is paramount for successful outcomes. This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-Palmitoyl-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester, commonly known as Palm-glu(nhs)-otbu. This bifunctional linker, integral in the development of lipidated peptides and other targeted therapeutics, possesses distinct properties that necessitate careful handling and optimized reaction conditions.

Solubility Profile: A Tale of Two Moieties

The solubility of Palm-glu(nhs)-otbu is dictated by its amphipathic nature, possessing both a long, hydrophobic palmitoyl chain and a more polar glutamic acid-NHS ester head group. This duality renders it virtually insoluble in aqueous buffers. Therefore, dissolution requires the use of anhydrous organic solvents prior to its introduction into an aqueous reaction medium.

Table 1: Qualitative and Estimated Quantitative Solubility of Palm-glu(nhs)-otbu and a Related Compound

| Solvent | Qualitative Solubility of Palm-glu(nhs)-otbu | Estimated Quantitative Solubility (based on Palmitic Acid) |

| Dimethyl sulfoxide (DMSO) | Soluble | ~20 mg/mL |

| N,N-Dimethylformamide (DMF) | Soluble | ~20 mg/mL |

| Chloroform | Slightly Soluble | Data not available |

| Methanol | Slightly Soluble (may require heating) | Data not available |

| Aqueous Buffers (e.g., PBS) | Insoluble | Insoluble |

It is crucial to use anhydrous grades of DMSO and DMF, as the N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in the presence of moisture.

Stability Considerations: Preserving Reactivity

The stability of Palm-glu(nhs)-otbu is primarily influenced by its two key functional groups: the amine-reactive NHS ester and the acid-labile tert-butyl (OtBu) ester.

Stability of the N-Hydroxysuccinimide (NHS) Ester

The NHS ester is prone to hydrolysis, a competing reaction with the desired amidation of the target molecule. The rate of this hydrolysis is significantly dependent on pH and temperature.

Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Buffers

| pH | Temperature (°C) | Approximate Half-life |

| 7.0 | 4 | 4-5 hours |

| 8.6 | 4 | ~10 minutes |

To maintain the reactivity of the NHS ester, it is imperative to:

-

Store the solid compound at -20°C or -80°C under desiccated conditions.

-

Prepare stock solutions in anhydrous DMSO or DMF immediately before use.

-

Avoid long-term storage of stock solutions.

-

Conduct conjugation reactions within the optimal pH range of 7.2-8.5 to balance amine reactivity and NHS ester stability.

Stability of the tert-Butyl (OtBu) Ester

The tert-butyl ester serves as a protecting group for the glutamic acid side chain. It is stable under the basic and neutral conditions typically used for NHS ester conjugation. However, it is labile to strong acids. Cleavage of the OtBu group is generally achieved by treatment with trifluoroacetic acid (TFA), often in the presence of scavengers, a common step in solid-phase peptide synthesis. Certain Lewis acids can also effect its removal.

Experimental Protocols

Protocol for Preparation of a Palm-glu(nhs)-otbu Stock Solution

Materials:

-

Palm-glu(nhs)-otbu

-

Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Inert gas (e.g., argon or nitrogen) - optional but recommended

Procedure:

-

Allow the vial of Palm-glu(nhs)-otbu to equilibrate to room temperature before opening to prevent moisture condensation.

-

In a fume hood, add the appropriate volume of anhydrous DMSO or DMF to the solid reagent to achieve the desired concentration (e.g., 10-50 mM).

-

Vortex briefly until the solid is completely dissolved. The resulting solution should be clear.

-

Use the stock solution immediately for the conjugation reaction. If brief storage is unavoidable, flush the vial with an inert gas, seal tightly, and store at -20°C in a desiccator.

Figure 1. Workflow for handling and dissolution of Palm-glu(nhs)-otbu.

General Protocol for Peptide Lipidation

Materials:

-

Peptide with a primary amine (N-terminus or lysine side chain)

-

Palm-glu(nhs)-otbu stock solution in anhydrous DMSO or DMF

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl or 1 M glycine, pH ~8.0)

-

RP-HPLC system for purification

-

Mass spectrometer for analysis

Procedure:

-

Peptide Preparation: Dissolve the peptide in the reaction buffer to a known concentration (e.g., 1-5 mg/mL).

-

Reaction Setup: While gently vortexing the peptide solution, add a 1.5 to 10-fold molar excess of the Palm-glu(nhs)-otbu stock solution dropwise. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent peptide precipitation.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to consume any unreacted NHS ester.

-

Purification: Purify the lipidated peptide from byproducts (unreacted peptide, hydrolyzed reagent, N-hydroxysuccinimide) using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable C4 or C18 column.

-

Analysis: Confirm the successful conjugation and determine the purity of the final product by mass spectrometry and analytical RP-HPLC.

Figure 2. Signaling pathway of peptide lipidation with Palm-glu(nhs)-otbu.

Potential Side Reactions and Troubleshooting

The primary side reaction of concern is the hydrolysis of the NHS ester, as previously discussed. Additionally, if the target molecule contains multiple primary amines, di- or poly-acylation can occur. To control this, the stoichiometry of the reaction should be carefully optimized. O-acylation of serine, threonine, or tyrosine residues can also occur, particularly at suboptimal pH, but the resulting ester bonds are generally less stable than the desired amide linkage.

Table 3: Troubleshooting Common Issues in Lipidation Reactions

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield of Lipidated Product | - Hydrolysis of NHS ester- Suboptimal pH- Insufficient molar excess of reagent | - Use freshly prepared stock solution- Ensure reaction pH is between 7.2-8.5- Perform a titration to find the optimal molar ratio of the reagent to the peptide |

| Precipitation Upon Addition of Reagent | - Poor solubility of the reagent in the final reaction mixture | - Add the stock solution dropwise with vigorous stirring- Slightly increase the final concentration of the organic co-solvent (up to 10% v/v) |

| Presence of Multiple Products | - Di- or poly-acylation- O-acylation side reactions | - Carefully control the stoichiometry (start with a 1:1 molar ratio)- Optimize the reaction pH to favor N-acylation |

By adhering to the principles of proper handling, storage, and reaction optimization outlined in this guide, researchers can effectively utilize Palm-glu(nhs)-otbu to achieve their desired lipidated molecules with high yield and purity, advancing the frontiers of drug development and biomedical research.

A Comprehensive Guide to the Synthesis and Purification of Palm-Glu(NHS)-OtBu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Palmitoyl-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester, commonly abbreviated as Palm-Glu(OSu)-OtBu or Palm-Glu(NHS)-OtBu, is a critical reagent in the field of bioconjugation and drug development.[1] Its primary application lies in the lipidation of peptides, proteins, and small molecule drugs.[1] This process involves the covalent attachment of a C16 palmitic acid lipid tail to primary amine groups on the target molecule.[1][2] This modification enhances the molecule's affinity for serum albumin, which significantly extends its in vivo half-life. This strategy has been successfully employed in the development of long-acting therapeutics such as Liraglutide and Insulin Degludec.[1]

This technical guide provides an in-depth overview of the synthesis and purification of Palm-Glu(NHS)-OtBu, including detailed experimental protocols, quantitative data, and visual diagrams of the key processes.

Chemical Properties and Handling

Palm-Glu(NHS)-OtBu is a solid, white to pale yellow crystalline powder.[3] It is susceptible to hydrolysis, particularly at the N-hydroxysuccinimide (NHS) ester functional group.[1] Therefore, it is crucial to handle the compound under anhydrous conditions and store it under an inert gas at -20°C.[1][2] When working with the reagent, it is recommended to bring the vial to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to rapid hydrolysis of the NHS ester.[1] For dissolution, anhydrous grade solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) should be used.[1] Stock solutions should be prepared immediately before use to ensure maximum reactivity.[1]

Table 1: Chemical and Physical Properties of Palm-Glu(NHS)-OtBu

| Property | Value | Reference |

| CAS Number | 204521-63-1 | [2][3] |

| Molecular Formula | C₂₉H₅₀N₂O₇ | [2] |

| Molecular Weight | 538.73 g/mol | [2] |

| Appearance | White to Pale Yellow Solid | [3] |

| Purity | >96.0% | [2] |

| Storage Conditions | -20°C under inert gas | [2] |

| Melting Point | 86.0 to 90.0 °C | [3] |

Synthesis of Palm-Glu(NHS)-OtBu

The synthesis of Palm-Glu(NHS)-OtBu involves the activation of the γ-carboxyl group of Nα-Palmitoyl-L-glutamic acid α-tert-butyl ester (Palm-Glu-OtBu) with N-hydroxysuccinimide (NHS). This is typically achieved using a coupling agent such as a carbodiimide.

Experimental Protocol: Synthesis

This protocol is adapted from the procedure described in patent WO2020182227A1.[4]

Materials:

-

Nα-Palmitoyl-L-glutamic acid α-tert-butyl ester (Palm-Glu-OtBu)

-

N-hydroxysuccinimide (NHS)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Dichloromethane (DCM)

-

10% Acetic acid aqueous solution

-

Water

-

n-Propanol

Procedure:

-

In a reaction vessel, dissolve 140 g (0.32 mol) of Palm-Glu-OtBu in 1.4 L of dichloromethane.

-

To this solution, add 36.4 g (0.32 mol) of N-hydroxysuccinimide.

-

Slowly add 40.1 g (0.32 mol) of N,N'-diisopropylcarbodiimide dropwise to the mixture.

-

Allow the reaction to proceed at room temperature (20°C - 30°C) for 4 hours.

-

After the reaction is complete, filter the mixture to remove any solid byproducts.

-

Collect the filtrate and wash it twice with 1.4 L of 10% acetic acid aqueous solution, followed by one wash with 1.4 L of water.

-

Separate the organic phase and concentrate it to dryness under reduced pressure.

-

Recrystallize the resulting solid twice from 2.1 L of n-propanol.

-

Filter the recrystallized product and dry it under vacuum to obtain the final white solid product.

Table 2: Summary of a Representative Synthesis of Palm-Glu(NHS)-OtBu

| Parameter | Value | Reference |

| Starting Material | Palm-Glu-OtBu | [4] |

| Reagents | NHS, DIC | [4] |

| Solvent | Dichloromethane | [4] |

| Reaction Time | 4 hours | [4] |

| Reaction Temperature | 20°C - 30°C | [4] |

| Purification Method | Washing, Recrystallization | [4] |

| Yield | 87% | [4] |

| Purity (by HPLC) | 97.28% | [4] |

Synthesis Workflow

Caption: Workflow for the synthesis of Palm-Glu(NHS)-OtBu.

Purification of Palm-Glu(NHS)-OtBu Conjugates

The purification of molecules conjugated with Palm-Glu(NHS)-OtBu is crucial to remove unreacted starting materials, the hydrolyzed reagent, and N-hydroxysuccinimide, which can interfere with downstream applications and analysis.[1][5] The most common and effective method for purifying lipidated peptides and other biomolecules is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][5]

Experimental Protocol: RP-HPLC Purification

This protocol provides a general guideline for the purification of a peptide conjugated with Palm-Glu(NHS)-OtBu.

Materials and Equipment:

-

Crude reaction mixture containing the lipidated peptide

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile

-

RP-HPLC system with a C18 column

-

LC-MS system for analysis

Procedure:

-

Sample Preparation: After the conjugation reaction, quench any remaining unreacted Palm-Glu(NHS)-OtBu. Acidify the crude reaction mixture with TFA and filter it through a 0.45 µm filter.[5]

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.[5]

-

Sample Injection: Inject the prepared sample onto the column.

-

Gradient Elution: Run a linear gradient from 5% to 100% Mobile Phase B over 30-60 minutes. The highly hydrophobic unreacted Palm-Glu(NHS)-OtBu and its hydrolyzed form will be strongly retained and elute late in the gradient.[5]

-

Fraction Collection: Monitor the elution profile at 210-220 nm and collect the fractions containing the purified lipidated peptide.[5]

-

Analysis and Final Product Preparation: Confirm the molecular weight of the product in the collected fractions using LC-MS. Pool the pure fractions and lyophilize to obtain a stable powder.[1]

Table 3: Typical RP-HPLC Parameters for Purification

| Parameter | Description | Reference |

| Stationary Phase | C18 | [5] |

| Mobile Phase A | 0.1% TFA in Water | [5] |

| Mobile Phase B | 0.1% TFA in Acetonitrile | [5] |

| Gradient | 5% to 100% Mobile Phase B over 30-60 min | [5] |

| Detection | 210-220 nm | [5] |

Purification Workflow

Caption: General workflow for the purification of a Palm-Glu(NHS)-OtBu conjugate.

Conclusion

The synthesis and purification of Palm-Glu(NHS)-OtBu and its subsequent use in bioconjugation are well-established processes that are vital for the development of long-acting therapeutics. Careful adherence to anhydrous conditions during synthesis and handling is critical to maintain the reactivity of the NHS ester. For the purification of the final lipidated products, RP-HPLC is the method of choice, providing excellent separation of the desired product from hydrophobic impurities. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important lipidation reagent.

References

- 1. benchchem.com [benchchem.com]

- 2. Palm-Glu(OSu)-OtBu Albumin Binding Conjugation Reagent - Creative Biolabs [creative-biolabs.com]

- 3. Nε-PalMitoyl-L-glutaMic Acid γ-SucciniMidyl-α-tert-butyl Ester Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. WO2020182227A1 - Preparation method for high purity liraglutide side chain - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Peptide Conjugation with Palm-Glu(NHS)-OtBu

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the conjugation of the lipid moiety, Palmitoyl-L-Glutamic acid-γ-N-hydroxysuccinimide ester-α-tert-butyl ester (Palm-Glu(NHS)-OtBu), to peptides. Lipidation is a critical strategy in drug development to enhance the pharmacokinetic properties of peptide-based therapeutics by promoting binding to serum albumin, thereby extending their in vivo half-life.[1][2][3] These application notes offer detailed protocols for the conjugation reaction, purification of the lipidated peptide, and subsequent removal of the tert-butyl (OtBu) protecting group. All quantitative data is summarized for clarity, and key experimental workflows are visualized.

Introduction

Peptide therapeutics often face challenges of rapid clearance in the body, limiting their efficacy. A proven strategy to overcome this is to conjugate a lipid moiety, such as palmitic acid, to the peptide. This modification enhances the peptide's affinity for serum albumin, a long-lived plasma protein, effectively creating a circulating reservoir of the therapeutic and prolonging its duration of action.[1][3][4][5]

The Palm-Glu(NHS)-OtBu reagent is a heterobifunctional linker designed for this purpose. It comprises:

-

A palmitoyl (C16) group that non-covalently binds to albumin.

-

A glutamic acid scaffold .

-

An N-Hydroxysuccinimide (NHS) ester that reacts with primary amines (N-terminus or lysine side chains) on the peptide to form a stable amide bond.

-

A tert-butyl (OtBu) ester protecting the gamma-carboxyl group of the glutamic acid, which can be removed post-conjugation if required.

This document provides a detailed methodology for the successful conjugation of Palm-Glu(NHS)-OtBu to a target peptide, its purification, and characterization.

Materials and Reagents

Table 1: Key Reagents and Materials

| Reagent/Material | Grade/Specification | Supplier (Example) |

| Palm-Glu(NHS)-OtBu | >95% Purity | Commercially Available |

| Peptide of Interest | >95% Purity, with at least one primary amine | In-house or Commercial |

| Dimethyl sulfoxide (DMSO) | Anhydrous, <0.02% water | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, amine-free | Sigma-Aldrich |

| Sodium Bicarbonate Buffer | 0.1 M, pH 8.3-8.5 | In-house preparation |

| Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich |

| Acetonitrile (ACN) | HPLC grade | Fisher Scientific |

| Water | HPLC grade | Fisher Scientific |

| C18 Reverse-Phase HPLC Column | Preparative and Analytical | Waters, Agilent |

| LC-MS System | ESI or MALDI | Sciex, Thermo Fisher |

| Lyophilizer | Labconco, SP Scientific |

Experimental Protocols

Workflow Overview

The overall process for generating a lipidated peptide using Palm-Glu(NHS)-OtBu is outlined below.

Caption: Experimental workflow for peptide lipidation.

Step-by-Step Conjugation Protocol

-

Reagent Preparation:

-

Allow the vial of Palm-Glu(NHS)-OtBu to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of Palm-Glu(NHS)-OtBu (e.g., 10-50 mM) in anhydrous DMSO or DMF immediately before use. The NHS ester is susceptible to hydrolysis, so do not store the stock solution.[6]

-

Dissolve the peptide in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to a concentration of 1-10 mg/mL. Avoid buffers containing primary amines, such as Tris or glycine.

-

-

Conjugation Reaction:

-

Calculate the required volume of the Palm-Glu(NHS)-OtBu stock solution. A molar excess of 1.5 to 10-fold of the lipidating agent over the peptide is recommended to drive the reaction to completion.[6] The optimal ratio should be determined empirically for each peptide.

-

While gently stirring the peptide solution, add the Palm-Glu(NHS)-OtBu stock solution dropwise. Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture is below 10% to prevent peptide precipitation.[6]

-

Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.[6]

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC or LC-MS.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction and consume any unreacted NHS ester, a quenching buffer (e.g., 1 M Tris-HCl or glycine, pH ~8) can be added. Incubate for an additional 30 minutes.

-

Table 2: Recommended Reaction Conditions for Conjugation

| Parameter | Recommended Value/Range | Notes |

| Molar Ratio (Palm-Glu(NHS)-OtBu : Peptide) | 1.5:1 to 10:1 | Empirically optimize for each peptide. |

| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can favor conjugation over hydrolysis. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | pH 8.3 - 8.5 is optimal for the reaction. |

| Reaction Time | 1 - 4 hours at room temperature | Monitor progress by HPLC or LC-MS. |

| Organic Solvent Concentration | < 10% (v/v) | To maintain peptide solubility. |

Purification of the Lipidated Peptide by RP-HPLC

The increased hydrophobicity of the lipidated peptide allows for its separation from the unreacted peptide and other impurities using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][7]

-

Sample Preparation:

-

Acidify the reaction mixture with TFA to a final concentration of 0.1% (v/v).

-

Filter the sample through a 0.45 µm syringe filter before injection.[7]

-

-

HPLC Method:

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm for preparative).

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

-

Gradient: A linear gradient of increasing Mobile Phase B is used. A typical starting gradient is 5% to 95% B over 40-60 minutes.[7] For lipidated peptides, a shallower gradient may be required for optimal separation.

-

Detection: Monitor the elution at 214 nm or 220 nm.

-

Collect fractions corresponding to the lipidated peptide peak.

-

-

Fraction Analysis:

-

Analyze the collected fractions by analytical RP-HPLC and LC-MS to confirm purity and identity.

-

Pool the fractions with the desired purity.

-

Characterization by Mass Spectrometry

Mass spectrometry is essential to confirm the successful conjugation of the Palm-Glu(NHS)-OtBu moiety to the peptide.

-

Expected Mass Shift: The covalent attachment of Palm-Glu(NHS)-OtBu results in a specific mass increase. The mass of the added moiety (after loss of NHS) is 441.65 Da (C25H47NO6).

-

LC-MS Analysis: Analyze the purified fractions. The mass spectrum should show a peak corresponding to the molecular weight of the peptide plus 441.65 Da. It is important to use fragmentation methods like Electron Transfer Dissociation (ETD) for tandem MS, as Collision-Induced Dissociation (CID) can lead to the loss of the palmitoyl group.[8][9][10]

OtBu Deprotection Protocol

The tert-butyl (OtBu) group is an acid-labile protecting group.

-

Deprotection Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) as a scavenger.

-

Reaction:

-

Dissolve the lyophilized, OtBu-protected lipidated peptide in the cleavage cocktail.

-

Stir the reaction at room temperature for 2-4 hours.

-

-

Precipitation and Washing:

-

Precipitate the deprotected peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether multiple times to remove residual TFA and scavengers.

-

-

Final Purification and Lyophilization:

-

Purify the deprotected lipidated peptide using the same RP-HPLC method as described in section 3.3.

-

Analyze the pure fractions by LC-MS to confirm the removal of the OtBu group (a mass decrease of 56.11 Da).

-

Lyophilize the final product to obtain a stable powder.

-

Mechanism of Action and Signaling Pathway

The primary application of conjugating Palm-Glu(NHS)-OtBu to a peptide is to extend its in-vivo half-life. This is achieved through the non-covalent binding of the palmitic acid moiety to serum albumin.

Caption: Mechanism of half-life extension.

The lipidated peptide reversibly binds to albumin in the bloodstream, forming a complex that is too large for renal filtration and is sterically shielded from enzymatic degradation.[1][3] This creates a circulating reservoir of the peptide, which is slowly released over time to interact with its target receptor, leading to a sustained therapeutic effect.

Troubleshooting

Table 3: Common Issues and Solutions

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Hydrolysis of NHS ester | Use fresh, anhydrous DMSO/DMF. Prepare stock solution immediately before use. |

| Incorrect pH of reaction buffer | Ensure the buffer pH is between 8.3 and 8.5. | |

| Insufficient molar excess of lipid | Increase the molar ratio of Palm-Glu(NHS)-OtBu to peptide. | |

| Peptide Precipitation during Reaction | High concentration of organic solvent | Keep the final concentration of DMSO/DMF below 10%. |

| Low peptide solubility | Perform the reaction at a more dilute peptide concentration. | |

| Poor Separation during HPLC | Inappropriate gradient | Optimize the HPLC gradient. Use a shallower gradient for better resolution of lipidated and non-lipidated species. |

| Column overloading | Reduce the amount of sample injected onto the column. | |

| Incomplete OtBu Deprotection | Insufficient reaction time or TFA concentration | Increase the deprotection reaction time or use a higher concentration of TFA. |

Conclusion

The conjugation of Palm-Glu(NHS)-OtBu to peptides is a robust and effective strategy for enhancing their pharmacokinetic profiles. The detailed protocols provided in these application notes offer a comprehensive guide for researchers in drug development to successfully synthesize, purify, and characterize lipidated peptides. Careful attention to reaction conditions, purification techniques, and analytical characterization is crucial for obtaining high-quality, long-acting peptide therapeutics.

References

- 1. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of an albumin-binding ligand for prolonging the plasma half-life of peptide therapeutics [infoscience.epfl.ch]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct detection of S-palmitoylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Recommended buffers and solvents for Palm-glu(nhs)-otbu reactions

Application Notes and Protocols for Palm-Glu(NHS)-OtBu Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommendations for the use of Nα-Palmitoyl-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester, commonly referred to as Palm-Glu(OSu)-OtBu or Palm-Glu(NHS)-OtBu. This reagent is a key component for the lipidation of peptides, proteins, and other amine-containing molecules. The attachment of the C16 palmitic acid tail is a widely used strategy to enhance the binding of therapeutics to serum albumin, thereby extending their in-vivo half-life.[1][2]

The core of this reaction is the nucleophilic acyl substitution between a primary amine on the target molecule and the N-hydroxysuccinimide (NHS) ester of Palm-Glu(NHS)-OtBu, which results in the formation of a stable amide bond.[3] The γ-carboxyl group of the glutamic acid is protected by an acid-labile tert-butyl (OtBu) ester.[1][2]

Chemical and Physical Properties

A summary of the key properties of Palm-Glu(NHS)-OtBu is provided below. These values are essential for calculating molar quantities for reaction setup and for understanding storage requirements.

| Property | Value |

| Chemical Name | 1-(Tert-butyl) 5-(2,5-dioxopyrrolidin-1-yl) palmitoyl-L-glutamate[1] |

| Molecular Formula | C₂₉H₅₀N₂O₇[1][4] |

| Molecular Weight | 538.73 g/mol [1] |

| Appearance | White to off-white solid[1][4] |

| Key Functional Groups | Amine-reactive NHS ester, Palmitoyl (C16) lipid, t-Butyl ester[1] |

| Solubility | Slightly soluble in Chloroform and Methanol (with heating).[4] Generally dissolved in anhydrous DMSO or DMF for reactions.[5] |

| Storage | Hygroscopic; store at -20°C or -80°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][6] |

Recommended Buffers and Solvents

The success of the conjugation reaction is highly dependent on the choice of appropriate buffers and solvents, as the NHS ester is susceptible to hydrolysis.

Solvent Selection for Palm-Glu(NHS)-OtBu

Due to its lipophilic nature, Palm-Glu(NHS)-OtBu is largely insoluble in aqueous buffers.[5] Therefore, it must first be dissolved in a suitable anhydrous organic solvent.

| Solvent | Recommendation | Rationale |

| Dimethyl Sulfoxide (DMSO) | Primary Choice. Use anhydrous, amine-free grade. | Excellent dissolving power for Palm-Glu(NHS)-OtBu. Low water content minimizes hydrolysis of the NHS ester before addition to the reaction mixture.[1][5][7] |

| N,N-Dimethylformamide (DMF) | Alternative Choice. Must use high-purity, amine-free grade. | Also an effective solvent. However, DMF can degrade over time to form dimethylamine, which will react with the NHS ester, reducing its reactivity.[1][8] |

Note: Prepare the stock solution of Palm-Glu(NHS)-OtBu in the organic solvent immediately before use to ensure maximum reactivity.[1][7]

Buffer Selection for Aqueous Conjugation Reactions